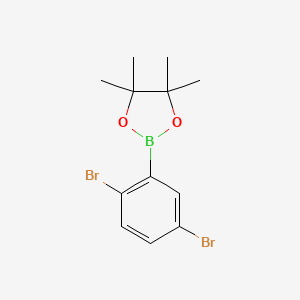

2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

特性

IUPAC Name |

2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZONGAJMOABEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBr2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743457 | |

| Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256781-64-2 | |

| Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256781-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of chemistry due to its unique structural properties and potential applications. This article explores its biological activity through a review of relevant literature, case studies, and empirical data.

- Molecular Formula : CHBBrO

- Molecular Weight : 309.06 g/mol

- CAS Number : 1256781-64-2

- Physical State : Typically appears as a colorless to light yellow liquid.

The biological activity of this compound is primarily attributed to its ability to participate in boron-mediated reactions. Boron compounds are known to interact with biological systems through various mechanisms:

- Borylation Reactions : This compound can act as a borylating agent in the presence of transition metal catalysts. It facilitates the formation of carbon-boron bonds which are crucial in organic synthesis and medicinal chemistry.

- Hydroboration : It can undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds that may exhibit significant biological activity.

- Anticancer Activity : Some studies suggest that boron compounds can have anticancer properties by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disrupting cellular signaling pathways.

Anticancer Activity

Recent research has indicated the potential anticancer effects of boron-based compounds. A study published in Organic Chemistry Frontiers demonstrated that derivatives of boron compounds could selectively target cancer cells while sparing normal cells. The mechanism involves the modulation of cell cycle progression and induction of apoptosis via ROS generation .

Neuroprotective Effects

Another aspect of interest is the neuroprotective potential of boron compounds. Research has shown that certain dioxaborolanes can protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation .

Case Studies

科学的研究の応用

Organic Synthesis

Boronic Acids and Derivatives:

This compound serves as a versatile building block in organic synthesis. The presence of the boron atom allows for the formation of boronic esters and acids, which are essential in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing carbon-carbon bonds in complex organic molecules .

Case Study:

A study demonstrated the use of 2-(2,5-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing biaryl compounds. The compound was reacted with various aryl halides under palladium catalysis to yield high-purity products with excellent yields .

Materials Science

Polymer Chemistry:

The compound is utilized in the development of advanced materials. Its ability to participate in polymerization reactions makes it valuable for creating polymers with specific properties. Researchers have explored its role in synthesizing boron-containing polymers that exhibit enhanced thermal stability and mechanical strength .

Table: Comparison of Properties of Boron-Containing Polymers

| Polymer Type | Thermal Stability | Mechanical Strength | Applications |

|---|---|---|---|

| Boron-Containing Polymer A | High | Moderate | Electronics |

| Boron-Containing Polymer B | Very High | High | Aerospace |

| Boron-Containing Polymer C | Moderate | Very High | Structural Components |

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound has been investigated for its potential as a drug candidate. Its structural features allow it to interact with biological targets effectively. Studies have shown that derivatives of this compound exhibit promising anti-cancer activity through the inhibition of specific protein kinases .

Case Study:

Research indicated that modifications of this dioxaborolane led to compounds that selectively inhibit cancer cell proliferation in vitro. These findings suggest potential pathways for developing targeted therapies against various cancers .

Environmental Applications

Sensors and Detection:

The compound's unique chemical properties make it suitable for developing sensors that detect environmental pollutants. Its ability to form complexes with heavy metals allows for the creation of sensitive detection systems for environmental monitoring .

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The reactivity and applications of arylboronic esters are heavily influenced by substituent type, position, and electronic properties. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Bromine and chlorine substituents increase electrophilicity, accelerating transmetallation in cross-coupling reactions . For example, the dichloro-dimethoxy variant (MW: 334.00 g/mol) exhibits enhanced reactivity in Suzuki reactions due to its electron-deficient aryl ring .

- Steric Effects: Ortho-substituted derivatives (e.g., 2,5-dibromo and 2,4,5-tribromo) face reduced reactivity in sterically demanding reactions but are valuable for constructing hindered biaryls .

- Solubility: Methyl or methoxy groups (e.g., 5-chloro-2-methylphenyl) improve solubility in organic solvents compared to heavily halogenated analogues .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The dibromophenyl derivative serves as a bifunctional coupling partner, enabling sequential reactions at the 2- and 5-positions.

- Regioselectivity: Chlorinated analogues (e.g., 3,5-dichlorophenyl) exhibit predictable coupling patterns, whereas sterically hindered tribromophenyl variants may require elevated temperatures or bulky ligands .

Physical Properties

- State and Stability: Brominated derivatives are typically solids (e.g., tribromophenyl: neat solid ), while methyl-substituted analogues (e.g., 5-chloro-2-methylphenyl) are oils . The dibromophenyl compound’s stability under ambient conditions makes it suitable for long-term storage .

- Melting Points: The 3,5-dichlorophenyl derivative melts at 53°C, whereas methoxy-containing analogues (e.g., 3-methoxy-4,5-dimethylphenyl) have higher melting points due to crystalline packing .

Q & A

Q. What are the primary synthetic applications of 2-(2,5-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions?

This compound is primarily used in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions to form C–C and C–heteroatom bonds. Its electron-deficient dibromophenyl group enhances reactivity toward electrophilic partners. For example, in Ir-catalyzed photoredox reactions, the borolane moiety facilitates coupling with carbonyl compounds under mild conditions (e.g., visible light irradiation, room temperature) . Methodology: Optimize catalyst loading (e.g., 1–5 mol% Ir) and solvent polarity (e.g., THF or DMF) to balance reactivity and stability of intermediates.

Q. How can the purity of this compound be verified after synthesis?

Use a combination of analytical techniques:

- NMR : Confirm the presence of characteristic peaks (e.g., δ 1.0–1.3 ppm for tetramethyl groups; δ 7.5–8.0 ppm for aromatic protons) .

- HPLC : Monitor impurities using a C18 column with acetonitrile/water gradients.

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]+: ~384.98 for C₁₂H₁₄Br₂BO₂).

Q. What are the optimal storage conditions to prevent decomposition?

Store under inert gas (argon) at –20°C to minimize hydrolysis of the borolane ring. Avoid prolonged exposure to moisture or light, as the dibromophenyl group is prone to oxidative debromination .

Advanced Research Questions

Q. How does the dibromophenyl substituent influence regioselectivity in multi-component coupling reactions?

The electron-withdrawing bromine atoms direct cross-coupling to the para position of the phenyl ring due to reduced electron density at the meta position. This regioselectivity is critical in synthesizing asymmetrical biaryl structures. Methodology: Compare reaction outcomes using substituent effects (Hammett parameters) and DFT calculations to predict electronic influences .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during catalytic cycles?

- Additive Screening : Include silver oxide (Ag₂O) to scavenge free bromide ions, which accelerate protodeboronation.

- Low-Temperature Conditions : Conduct reactions at 0–5°C to stabilize the boronate intermediate .

- Catalyst Tuning : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved stability in polar solvents .

Q. How can structural defects in polymer synthesis using this monomer be characterized?

Q. What contradictory data exist regarding its reactivity in photoredox vs. thermal conditions?

Studies report conflicting yields in Ir-catalyzed photoredox (70–85%) vs. Pd-catalyzed thermal (50–60%) reactions. Contradictions arise from competing pathways: photoredox favors radical intermediates, while thermal conditions promote oxidative addition. Methodology: Use radical traps (TEMPO) and isotopic labeling (¹⁸O) to elucidate mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced catalytic activity?

- Molecular Dynamics : Simulate steric effects of substituents on transition-state geometries.

- DFT Calculations : Predict Hammett σ values for substituent tuning (e.g., replacing Br with CF₃ for higher electrophilicity) .

Methodological Tables

Q. Table 1. Key Reactivity Parameters

Q. Table 2. Common Analytical Signatures

| Technique | Key Observation | Application |

|---|---|---|

| ¹¹B NMR | δ 30–35 ppm (borolane ring) | Confirm boron coordination |

| XRD | Dihedral angle ~15° (C–B–O) | Structural validation |

| IR | 1350 cm⁻¹ (B–O stretch) | Detect hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。